

An In-Depth Technical Guide to Vinyl Bromide: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: Vinyl bromide

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Introduction

Vinyl bromide, a halogenated organic compound, serves as a valuable monomer in the synthesis of various polymers and is a key intermediate in numerous organic transformations. Its unique chemical reactivity, attributed to the presence of both a double bond and a bromine atom, makes it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of **vinyl bromide**, including its fundamental properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate.

Core Identifiers: CAS Number and IUPAC Name

The Chemical Abstracts Service (CAS) has assigned the number 593-60-2 to **vinyl bromide**.

[1] The preferred IUPAC name for this compound is Bromoethene.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **vinyl bromide** is presented in the table below, offering a quick reference for laboratory and industrial applications.

Property	Value	Reference
Molecular Formula	C ₂ H ₃ Br	[1]
Molecular Weight	106.95 g/mol	[1]
Appearance	Colorless gas or liquid (below 15.8 °C) with a pleasant odor. [1][2]	[1][2]
Boiling Point	15.8 °C (60.4 °F) at 760 mmHg	[1]
Melting Point	-137.8 °C (-219 °F)	[1]
Density	1.517 g/mL at 20 °C	[1]
Vapor Pressure	119 kPa at 20 °C	[3]
Solubility in Water	Insoluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, benzene, and chloroform.[3]	[3]
Flash Point	< -8 °C (< 18 °F)	[2]
Autoignition Temperature	530 °C (986 °F)	[1]
Lower Explosive Limit (LEL)	9%	[2]
Upper Explosive Limit (UEL)	15%	[2]
Octanol/Water Partition Coefficient (log Kow)	1.57	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **vinyl bromide**, including its synthesis from 1,2-dibromoethane, the preparation of its Grignard reagent, and its quantitative analysis in air samples.

Synthesis of Vinyl Bromide via Dehydrobromination of 1,2-Dibromoethane

This protocol describes the laboratory-scale synthesis of **vinyl bromide** by the elimination of hydrogen bromide from 1,2-dibromoethane using a strong base.

Materials:

- 1,2-Dibromoethane
- Potassium hydroxide (KOH)
- Ethanol
- Ice
- Drying agent (e.g., anhydrous calcium chloride)
- Round-bottom flask
- Distillation apparatus with a Vigreux column
- Heating mantle
- Receiving flask cooled in an ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of potassium hydroxide in ethanol. For a typical reaction, a solution of 60 g of KOH in 400 mL of ethanol can be used.
- Heat the solution to 40°C with stirring.
- Slowly add 0.80 mol of 1,2-dibromoethane to the stirred solution over a period of 1 hour.
- After the addition is complete, continue to heat and stir the reaction mixture. The **vinyl bromide** product will begin to distill from the reaction mixture.

- Collect the distillate, which is primarily **vinyl bromide**, in a receiving flask cooled in an ice bath. The use of a 30 cm Vigreux column is recommended to improve the separation.[4]
- The collected **vinyl bromide** can be further purified by a second distillation after drying over a suitable drying agent like anhydrous calcium chloride.[4]

Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This procedure details the synthesis of vinylmagnesium bromide, a crucial Grignard reagent for various organic syntheses, as adapted from Organic Syntheses.

Materials:

- Magnesium turnings
- **Vinyl bromide**, redistilled
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (as an initiator, if necessary)
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Dry ice-acetone condenser

Procedure:

- In a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-acetone condenser, place 29.2 g (1.2 g-atoms) of magnesium turnings.[5]
- Add enough anhydrous THF to cover the magnesium.

- Begin stirring and add approximately 5 mL of **vinyl bromide**.^[5] If the reaction does not initiate within a few minutes, a small amount of methyl iodide (e.g., 0.5 mL) can be added to start the Grignard formation.^[5]
- Once the reaction has started, add an additional 350 mL of THF.^[5]
- Dissolve the remaining **vinyl bromide** (for a total of 140 g, 1.3 moles) in 120 mL of THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.^[5]
- After the addition is complete, continue to reflux the solution for an additional 30 minutes to ensure complete reaction.^[5]
- The resulting solution of vinylmagnesium bromide in THF is then ready for use in subsequent reactions.

Quantitative Analysis of Vinyl Bromide in Workplace Air by GC-MS

This protocol is based on OSHA Method 8 for the determination of **vinyl bromide** in air, providing a reliable method for monitoring workplace exposure.

1. Sample Collection:

- A known volume of air is drawn through a solid sorbent tube, typically containing charcoal, using a calibrated personal sampling pump. A recommended sampling volume is 5.0 L at a flow rate of 0.2 L/min.^[6]

2. Sample Preparation:

- The front and back sections of the charcoal tube are transferred to separate vials.
- Each section is desorbed with 1.0 mL of a suitable solvent, such as carbon disulfide.^[6]
- The vials are sealed and agitated for 30 minutes to ensure complete desorption of the **vinyl bromide**.^[6]

3. GC-MS Analysis:

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis. A flame ionization detector (FID) can also be used.[\[6\]](#)
- Column: A suitable capillary column, such as a DB-1 (100% dimethylpolysiloxane), is used for separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injection: A small volume (e.g., 1 μL) of the desorbed sample is injected into the GC.
- Temperature Program: An appropriate temperature program is used to separate **vinyl bromide** from other components. For example, an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature.
- Mass Spectrometer: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification. Key ions for **vinyl bromide** include m/z 106 and 108.
- Quantification: The concentration of **vinyl bromide** is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.[\[6\]](#)

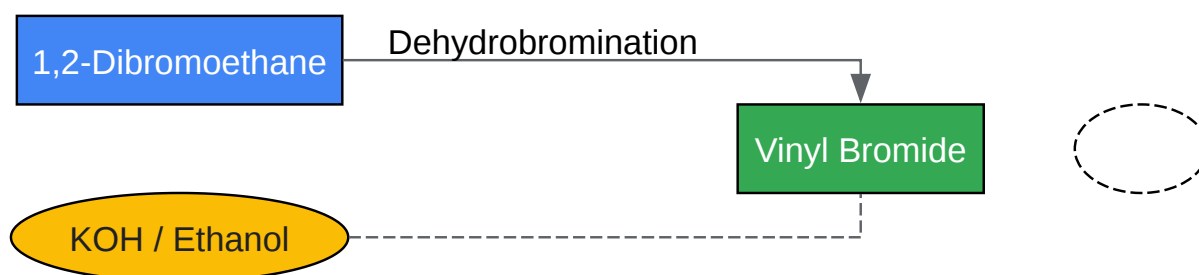
Signaling Pathways and Metabolism

Vinyl bromide is metabolized in the liver primarily by the cytochrome P450 enzyme system, specifically CYP2E1.[\[7\]](#) This metabolic activation is a critical step in its toxicity and carcinogenicity.

The metabolic pathway begins with the oxidation of **vinyl bromide** by CYP2E1 to form the reactive epoxide intermediate, bromoethylene oxide. This epoxide is unstable and can rearrange to form 2-bromoacetaldehyde. Both bromoethylene oxide and 2-bromoacetaldehyde are electrophilic and can form adducts with cellular macromolecules, including DNA and proteins, which is believed to be the primary mechanism of its carcinogenicity.

Visualizations

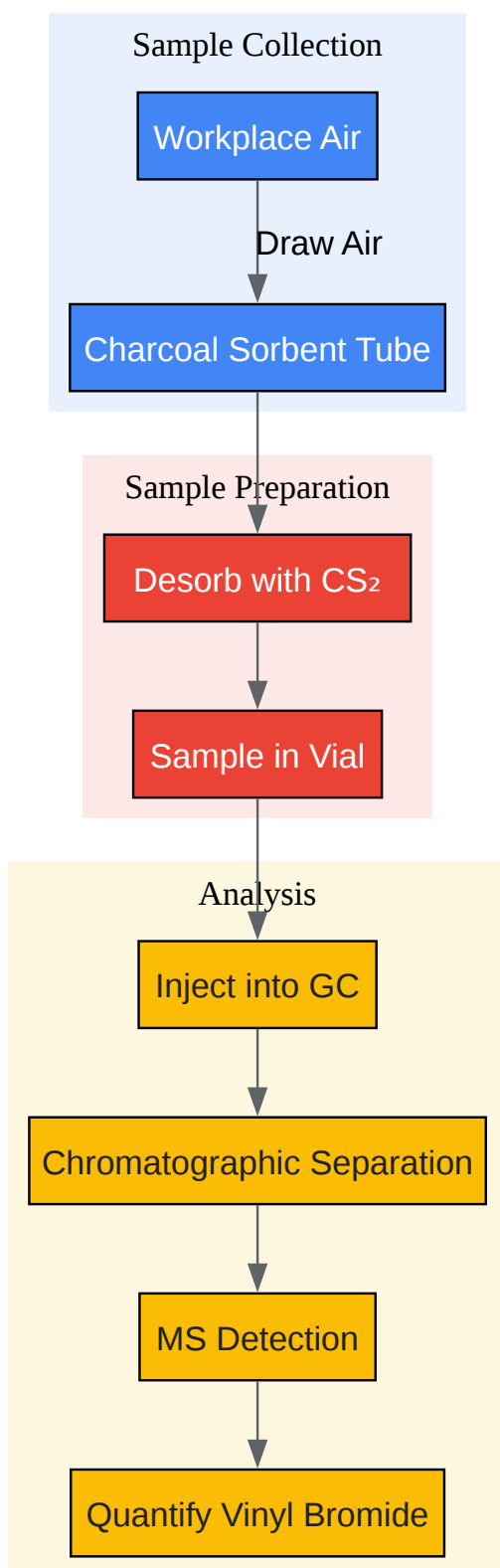
Synthesis of Vinyl Bromide from 1,2-Dibromoethane



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Caption: Synthesis of **vinyl bromide** via dehydrobromination.

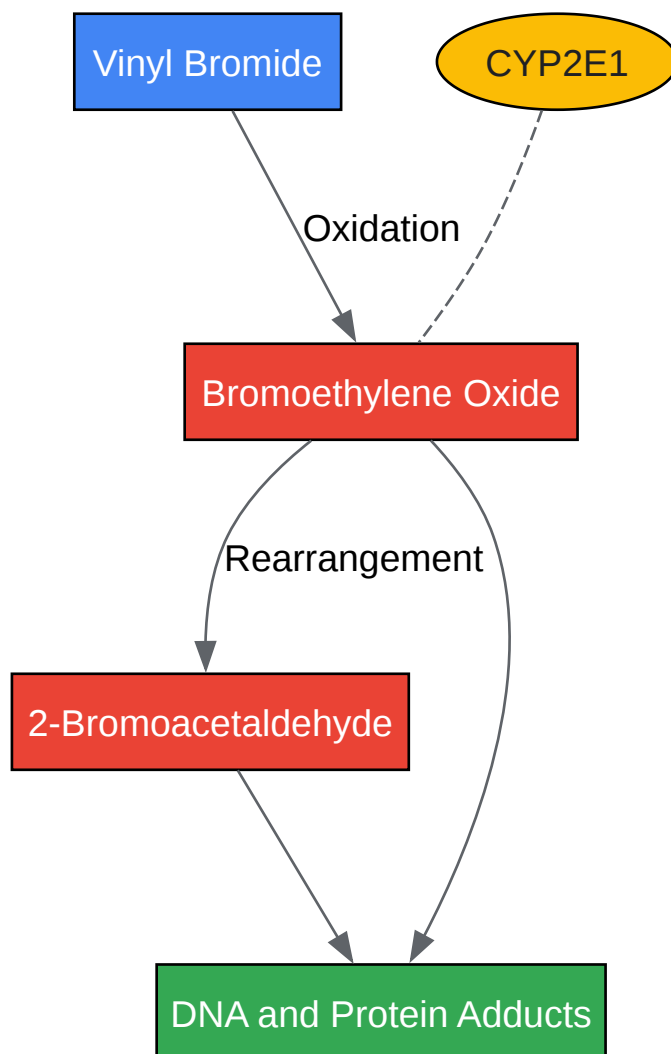
Experimental Workflow for GC-MS Analysis of Vinyl Bromide in Air



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Caption: Workflow for **vinyl bromide** analysis by GC-MS.

Metabolic Pathway of Vinyl Bromide



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Caption: Metabolic activation of **vinyl bromide**.

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